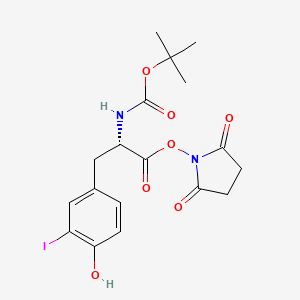
Fluorochlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(fluoro)silane is a chemical compound with the molecular formula H₂ClFSi. It is a member of the silane family, where silicon is bonded to both chlorine and fluorine atoms. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloro(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of silicon with hydrogen chloride and hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product.
Industrial Production Methods: In industrial settings, chloro(fluoro)silane is produced by reacting silicon tetrachloride with hydrogen fluoride. This process is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The reaction is typically conducted at elevated temperatures to facilitate the formation of chloro(fluoro)silane.
Analyse Des Réactions Chimiques
Types of Reactions: Chloro(fluoro)silane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine or fluorine atoms.
Hydrolysis: In the presence of water, chloro(fluoro)silane hydrolyzes to form silanols and hydrogen chloride or hydrogen fluoride.
Reduction: It can be reduced to form silane derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as ammonia or amines, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Reducing Agents: Like lithium aluminum hydride, are used in reduction reactions.
Major Products Formed:
Silanols: Formed during hydrolysis.
Silane Derivatives: Formed during reduction reactions.
Applications De Recherche Scientifique
Chloro(fluoro)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of surfaces to create biocompatible materials.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of chloro(fluoro)silane involves its reactivity with various substrates. The silicon atom in chloro(fluoro)silane can form bonds with different elements, leading to the formation of new compounds. The presence of both chlorine and fluorine atoms enhances its reactivity, making it a versatile compound in chemical synthesis.
Comparaison Avec Des Composés Similaires
Chlorosilane (H₃SiCl): Contains only chlorine atoms bonded to silicon.
Fluorosilane (H₃SiF): Contains only fluorine atoms bonded to silicon.
Trichlorosilane (HSiCl₃): Contains three chlorine atoms bonded to silicon.
Uniqueness: Chloro(fluoro)silane is unique due to the presence of both chlorine and fluorine atoms bonded to silicon. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only chlorine or fluorine atoms. Its reactivity and versatility make it valuable in various industrial and research applications.
Propriétés
Formule moléculaire |
ClFSi |
|---|---|
Poids moléculaire |
82.53 g/mol |
InChI |
InChI=1S/ClFSi/c1-3-2 |
Clé InChI |
KVRXUBCNDACNHK-UHFFFAOYSA-N |
SMILES canonique |
F[Si]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


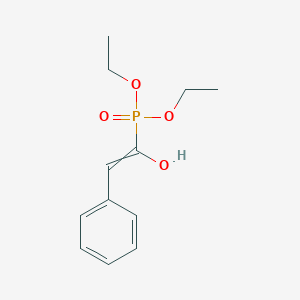


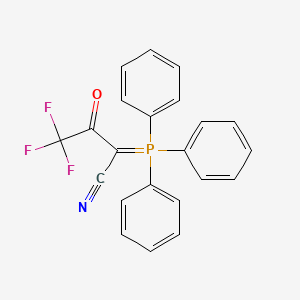

![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)

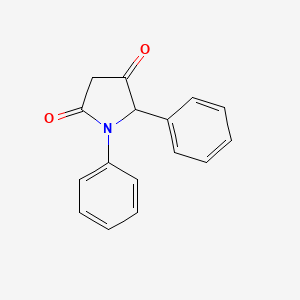
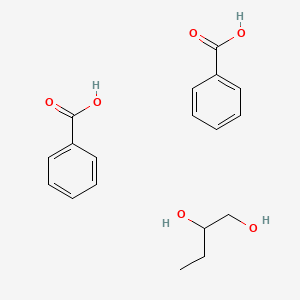
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
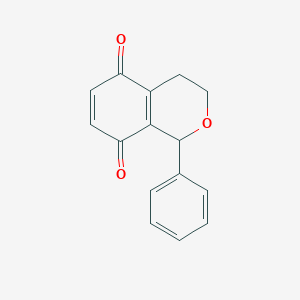
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)

